molecular formula C18H12Cl2N2O4 B12457493 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B12457493
M. Wt: 391.2 g/mol
InChI Key: UCGOAWUYMSMQRO-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse applications in medicinal chemistry and material science. The compound’s structure features a furan ring substituted with a carboxamide group, a dichlorophenyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-methyl-4-nitroaniline, in the presence of coupling reagents like EDCI or DCC.

    Substitution with the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the furan derivative reacts with 3,4-dichlorophenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The furan ring can be oxidized to a furanone using oxidizing agents like m-CPBA.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Reduction of nitro group: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-aminophenyl)furan-2-carboxamide

    Oxidation of furan ring: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-one

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving furan derivatives.

    Medicine: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide: Lacks the nitro group, which might affect its reactivity and biological activity.

    5-(3,4-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide: Lacks the methyl group, which could influence its steric properties and interactions with biological targets.

Uniqueness

The presence of both the nitro and methyl groups in 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H12Cl2N2O4

Molecular Weight

391.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12Cl2N2O4/c1-10-8-12(22(24)25)3-5-15(10)21-18(23)17-7-6-16(26-17)11-2-4-13(19)14(20)9-11/h2-9H,1H3,(H,21,23)

InChI Key

UCGOAWUYMSMQRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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